N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C15H14FN5O2S2 and its molecular weight is 379.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Sirtuin1 enzyme (SIRT1) . SIRT1 is a protein that has been implicated in a variety of biological functions, including cell survival, differentiation, and metabolism.
Mode of Action
The compound acts as an inhibitor of the SIRT1 enzyme . The inhibition of this enzyme leads to the overexpression of p53, a gene responsible for negative regulation of the cell cycle .
Biochemical Pathways
The inhibition of SIRT1 by this compound affects the p53 pathway . This pathway is crucial for cell cycle regulation and apoptosis. When p53 is overexpressed, it can lead to cell cycle arrest and programmed cell death, or apoptosis.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), can be predicted through molecular modeling . Changes in the substituted group of the compound can affect its physicochemical properties, which in turn can influence its pharmacokinetics .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . By inhibiting SIRT1 and causing overexpression of p53, the compound can lead to cell cycle arrest and trigger apoptosis, effectively killing the cancer cells .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2S2/c1-3-24-15-19-18-14(25-15)17-13(22)12-11(23-2)8-21(20-12)10-6-4-9(16)5-7-10/h4-8H,3H2,1-2H3,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDXWFUPOSQGCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.